2,4,6-Tris(3,4-dichlorophenyl)boroxin

Organic Synthesis Cross-Coupling Quality Control

Researchers face batch-to-batch variability and inaccurate stoichiometry when using 3,4-dichlorophenylboronic acid due to uncontrolled anhydride content. 2,4,6-Tris(3,4-dichlorophenyl)boroxin (CAS 1133798-41-0) eliminates this uncertainty as a well-defined, high-purity solid (>98% by HPLC and titration). - Enhanced Lewis acidity from electron-withdrawing 3,4-dichloro substitution improves catalytic efficiency in cross-coupling and hydroboration reactions. - Confirmed identity via NMR and LC-MS, with melting point of 186°C, ensures reproducibility in synthesizing dynamic covalent polymers and self-healing elastomers. - Reliable supply with defined purity reduces reaction failure risk and simplifies procurement for demanding air-/moisture-sensitive applications.

Molecular Formula C18H9B3Cl6O3
Molecular Weight 518.4 g/mol
CAS No. 1133798-41-0
Cat. No. B1451364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(3,4-dichlorophenyl)boroxin
CAS1133798-41-0
Molecular FormulaC18H9B3Cl6O3
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C18H9B3Cl6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H
InChIKeyACMLOUSDQIZBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Purity Triarylboroxine for Advanced Synthesis


2,4,6-Tris(3,4-dichlorophenyl)boroxin (CAS 1133798-41-0) is a triarylboroxine compound with the molecular formula C18H9B3Cl6O3 and a molecular weight of 518.40 g/mol . It is a solid at room temperature, appearing as a white to light yellow to light orange powder or crystal . The compound is the anhydride form of 3,4-dichlorophenylboronic acid and is recognized for its enhanced Lewis acidity due to the electron-withdrawing chlorine substituents on the aromatic rings .

How Substituents and Purity Determine Performance


The performance of arylboroxines in catalytic and materials applications is highly sensitive to both the electronic nature of the aryl substituents and the compound's purity. The specific 3,4-dichloro substitution pattern on the phenyl rings of 2,4,6-Tris(3,4-dichlorophenyl)boroxin significantly enhances its Lewis acidity compared to unsubstituted or differently substituted analogs . This directly impacts its reactivity and efficiency in key transformations like cross-coupling and hydroboration . Furthermore, the presence of varying amounts of anhydride in commercial boronic acid samples (e.g., CAS 151169-75-4) [1] introduces significant batch-to-batch variability. Therefore, substituting this compound with a generic boronic acid or a different boroxine derivative without quantitative justification for the specific application can lead to irreproducible results, lower yields, or complete reaction failure.

Quantitative Evidence for Selecting This Boroxin


Defined Purity vs. Variable Boronic Acid Composition

Commercial 2,4,6-Tris(3,4-dichlorophenyl)boroxin is supplied with a guaranteed purity of >98.0% as determined by both HPLC and neutralization titration . In contrast, its monomeric counterpart, 3,4-dichlorophenylboronic acid (CAS 151169-75-4), is typically sold with the specification 'contains varying amounts of anhydride' [1]. This undefined and variable composition of the boronic acid introduces significant uncertainty in reaction stoichiometry, which can compromise yield and reproducibility, especially in sensitive catalytic cycles or polymerizations.

Organic Synthesis Cross-Coupling Quality Control

Enhanced Lewis Acidity from Chlorine Substituents

The Lewis acidity of 2,4,6-Tris(3,4-dichlorophenyl)boroxin is significantly enhanced compared to non-halogenated or differently halogenated triarylboroxines . Computational studies show that electron-withdrawing chlorine substituents increase the positive character of the boron centers. Specifically, a comparative computational analysis revealed that while a Hammett analysis showed Lewis acidity of some boronic acids remains unchanged with distant para-substituents, the proximal and multiple chlorine atoms in this compound create a stronger electron-withdrawing effect that enhances its electrophilicity for substrate activation [1].

Lewis Acid Catalysis Organocatalysis Computational Chemistry

Validated Identity by NMR and LC-MS

The identity and purity of 2,4,6-Tris(3,4-dichlorophenyl)boroxin are rigorously confirmed by independent analytical techniques. Vendors such as TCI specify that NMR is used to 'confirm to structure' for this specific compound . Furthermore, its presence in the SDBS spectral database (SDBS No. 51914) [1] and its characterization by liquid chromatography-mass spectrometry (LC-MS) [2] provide a multi-faceted analytical profile. This level of characterization is often absent for niche or custom-synthesized boroxine analogs, providing a higher degree of confidence in the material's identity.

Analytical Chemistry Quality Assurance Compound Characterization

Proven Application Scenarios


Precise Stoichiometric Control in Cross-Coupling

Due to its high and defined purity (>98.0% by HPLC and titration) compared to its boronic acid counterpart which contains 'varying amounts of anhydride' [1], 2,4,6-Tris(3,4-dichlorophenyl)boroxin is the superior choice for air- and moisture-sensitive cross-coupling reactions, such as Suzuki-Miyaura couplings. Its use ensures accurate stoichiometry, leading to higher yields and more reproducible results, a key differentiator from using the monomeric boronic acid.

Enhanced Activity in Lewis Acid Catalysis

The electron-withdrawing 3,4-dichloro substitution pattern significantly enhances the Lewis acidity of the boroxin core compared to other triarylboroxines . This makes it a potent catalyst for reactions that proceed via electrophilic activation of substrates, such as specific hydroboration and cross-coupling reactions . Researchers can expect potentially faster rates and lower catalyst loadings when substituting this compound for less electrophilic analogs.

Reliable Building Block for Advanced Materials

As a high-purity, well-characterized building block with a known melting point of 186°C [2], this boroxin is ideal for synthesizing functional materials like dynamic covalent polymers and self-healing elastomers . The confidence in its chemical identity, backed by NMR and LC-MS data , ensures the rational design and reproducible synthesis of complex polymer architectures, distinguishing it from less characterized or lower-purity alternatives.

Standard Reagent for Method Development

The availability of extensive analytical data, including a reference spectrum in the SDBS database [3] and confirmed NMR , makes 2,4,6-Tris(3,4-dichlorophenyl)boroxin an excellent standard for developing and validating new analytical methods (e.g., HPLC, LC-MS) for monitoring boroxin chemistry. Its stability under recommended storage conditions (room temperature, cool and dark place, <15°C) further supports its use as a reliable reference material.

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